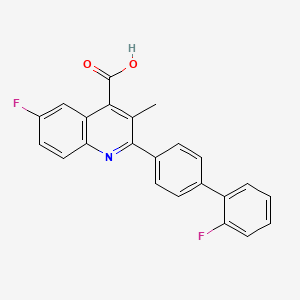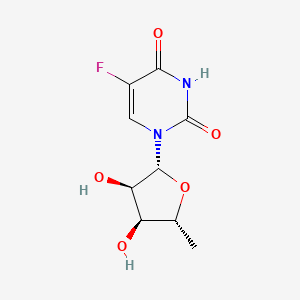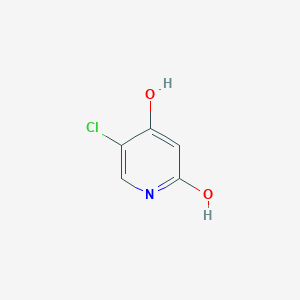
Dexrazoxano
Descripción general
Descripción
Dexrazoxane is a cytoprotective drug used to prevent and improve cardiomyopathy associated with doxorubicin treatment for metastatic breast cancer . It is used to help prevent heart problems (e.g., cardiomyopathy) in women receiving doxorubicin for breast cancer . Dexrazoxane injection is used to treat tissue damage caused by the leakage of certain cancer medicines from the injection site .
Molecular Structure Analysis
Dexrazoxane has been structurally analyzed by exploring formations of tautomeric conformations and investigating the corresponding effects . Density functional theory (DFT) calculations were performed to optimize the structures to evaluate their molecular and atomic descriptors .Chemical Reactions Analysis
Dexrazoxane is a cytoprotective agent that appears to inhibit the formation of a toxic iron-anthracycline complex . It is a cyclic derivative of EDTA that readily penetrates cell membranes .Physical And Chemical Properties Analysis
Dexrazoxane has a molecular weight of 268.27 . It is a small molecule and its chemical formula is C11H16N4O4 .Aplicaciones Científicas De Investigación
Reducción de la cardiotoxicidad inducida por antraciclinas
Dexrazoxano es altamente eficaz en la reducción de la cardiotoxicidad inducida por antraciclinas . La antraciclina doxorrubicina puede producir especies reactivas de oxígeno dañinas y daño celular dependiente del hierro, lo que se cree que es responsable de su cardiotoxicidad . This compound reduce la cardiotoxicidad de la doxorrubicina al unirse al hierro libre o débilmente unido, previniendo así el estrés oxidativo específico del sitio en el tejido cardíaco .
Tratamiento de la lesión por extravasación
This compound se usa clínicamente para el tratamiento de la lesión por extravasación . La lesión por extravasación se refiere al daño causado cuando los fármacos de quimioterapia se filtran a los tejidos circundantes. This compound ha demostrado una eficacia sobresaliente como el único protector tisular contra extravasaciones accidentales de la quimioterapia con antraciclinas .
Inhibición de la topoisomerasa II
This compound es un fuerte inhibidor de la topoisomerasa II . La topoisomerasa II es una enzima que ayuda en la replicación, transcripción y reparación del ADN. Al inhibir esta enzima, this compound puede interferir con el crecimiento de las células cancerosas .
Quelación del hierro
This compound es un profármaco que se hidroliza a una estructura quelante de hierro tipo EDTA . Esto le permite unirse al hierro y prevenir la formación de radicales libres, que pueden causar daño a las células .
Cardioprotección en cardiomiopatía preexistente
This compound se ha utilizado fuera de la etiqueta como cardioprotector en pacientes adultos con cardiomiopatía preexistente, que se someten a quimioterapia con antraciclinas . Ha permitido la administración exitosa de la quimioterapia basada en antraciclinas sin descompensación cardíaca .
Uso potencial en condiciones neurodegenerativas
Los datos emergentes proporcionan una base racional para el posible uso clínico de this compound en condiciones neurodegenerativas específicas como la enfermedad de Alzheimer o la enfermedad de Parkinson . Sin embargo, se necesitan más investigaciones en esta área para confirmar estos hallazgos.
Mecanismo De Acción
Target of Action
Dexrazoxane is a potent intracellular chelating agent . It primarily targets topoisomerase II , a crucial enzyme involved in DNA replication and repair . This enzyme plays a significant role in maintaining the structure of DNA during the cell cycle, and its inhibition can lead to cell death .
Mode of Action
It is a cyclic derivative of EDTA that readily penetrates cell membranes . It is thought to inhibit the formation of a toxic iron-anthracycline complex , thereby reducing iron-dependent doxorubicin-based oxidative stress .
Biochemical Pathways
Dexrazoxane is believed to interfere with iron-mediated free radical generation, which is partly responsible for anthracycline-induced cardiomyopathy . It also inhibits the cardiac autophagy through inhibiting AMPK/ULK1 pathway and activating E2F1/mTORC1 pathway . Furthermore, dexrazoxane-induced upregulation of MMP1 impairs the balance of ECM via activating PI3K/Akt pathway, resulting in cardiac fibrosis .
Pharmacokinetics
The pharmacokinetics of dexrazoxane can be adequately described by a two-compartment open model with first-order elimination . Dexrazoxane is hydrolyzed by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions . The disposition kinetics of dexrazoxane are dose-independent .
Result of Action
The primary result of dexrazoxane’s action is the reduction in the incidence and severity of cardiomyopathy associated with doxorubicin administration . It provides effective primary cardioprotection against anthracycline-induced cardiotoxicity without reducing anthracycline activity and without enhancing secondary malignancies .
Action Environment
The environment in which dexrazoxane acts is primarily the intracellular space, where it readily penetrates cell membranes . The pH of the environment can influence dexrazoxane’s stability, as it degrades rapidly above a pH of 7.0 . The IV administration of dexrazoxane is in acidic condition with HCl adjusting the pH .
Safety and Hazards
Dexrazoxane is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Análisis Bioquímico
Biochemical Properties
Dexrazoxane is a potent intracellular chelating agent and a derivative of ethylenediaminetetraacetic acid (EDTA). It is converted intracellularly to a ring-opened chelating agent that binds to metal ions . This biochemical property allows dexrazoxane to inhibit the formation of a toxic iron-anthracycline complex , providing cardioprotection against anthracycline toxicity .
Cellular Effects
Dexrazoxane exerts its effects on various types of cells, primarily cardiomyocytes. It reduces the incidence and severity of cardiomyopathy associated with doxorubicin administration in women with metastatic breast cancer . Laboratory studies suggest that dexrazoxane interferes with iron-mediated free radical generation, which is thought to be partially responsible for anthracycline-induced cardiomyopathy .
Molecular Mechanism
Dexrazoxane’s molecular mechanism of action involves its conversion to a ring-opened chelating agent that binds to free iron . This binding interferes with iron-mediated free radical generation, which is thought to be partially responsible for anthracycline-induced cardiomyopathy . By inhibiting the formation of a toxic iron-anthracycline complex, dexrazoxane provides cardioprotection .
Temporal Effects in Laboratory Settings
The cardioprotective effects of dexrazoxane have been observed over time in laboratory settings. For instance, dexrazoxane has been shown to reduce short-term cardiotoxicity without compromising cancer survival . The long-term benefits regarding the prevention of late-onset cardiac toxicity remain unclear .
Dosage Effects in Animal Models
In animal models, dexrazoxane has demonstrated its ability to reduce the toxicity of several substances, including doxorubicin, mitoxantrone, daunorubicin, bleomycin, and others . The cardioprotective activity of dexrazoxane has been demonstrated in animal models of anthracycline-induced cardiac toxicity .
Metabolic Pathways
Dexrazoxane is metabolized by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites capable of binding to metal ions . This metabolic pathway allows dexrazoxane to exert its cardioprotective effects by chelating free iron and interfering with iron-mediated free radical generation .
Transport and Distribution
Dexrazoxane is a cyclic derivative of EDTA that readily penetrates cell membranes . Following a rapid distributive phase, dexrazoxane reaches post-distributive equilibrium within two to four hours . The estimated steady-state volume of distribution of dexrazoxane suggests its distribution primarily in the total body water .
Propiedades
IUPAC Name |
4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKDZUISNHGIBY-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040647 | |
| Record name | Dexrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dexrazoxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble, Slightly soluble in methanol and ethanol. Insoluble in non polar organic solvents., Solubility (mg/mL): 35-43 0.1 N HCl, 25-34 0.1 N NaOH, 6.7-10 0.1 M citrate buffer (pH 4), 8.7-13 0.1 M borate buffer (pH 9), In water, 10-12 mg/mL at 25 °C, 1.04e+01 g/L, H2O 10 - 12 (mg/mL), 0.1 N HCI 35 - 43 (mg/mL), 0.1 N NaOH 25 - 34 (mg/mL), 10% EtOH 6.7 - 10 (mg/mL), MeOH 1 (mg/mL), H2O/DMA(1:1) 7.1 - 10 (mg/mL), 0.1 M Citrate Buffer (pH 4) 9.7 -14.5 (mg/mL), 0.1 M Borate Buffer (pH 9) 8.7 - 13 (mg/mL) | |
| Record name | Dexrazoxane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DEXRAZOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dexrazoxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ADR-529 | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/169780%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Vapor Pressure |
2.0X10-15 mm Hg at 25 °C /Estimated/ | |
| Record name | DEXRAZOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism by which dexrazoxane exerts its cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of EDTA that readily penetrates cell membranes. Results of laboratory studies suggest that dexrazoxane (a prodrug) is converted intracellularly to a ring-opened bidentate chelating agent that chelates to free iron and interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy. It should be noted that dexrazoxane may also be protective through its inhibitory effect on topoisomerase II., The mechanism of action of dexrazoxane's cardioprotective activity is not fully understood. Dexrazoxane is a cyclic derivative of ethylenediamine tetra-acetic acid (EDTA) that readily penetrates cell membranes. Laboratory studies suggest that dexrazoxane is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated free radical generation thought to be responsible, in part, for anthracycline-induced cardiomyopathy. | |
| Record name | Dexrazoxane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DEXRAZOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from aqueous methanol/ether, Whitish crystalline powder | |
CAS RN |
24584-09-6 | |
| Record name | Dexrazoxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24584-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexrazoxane [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024584096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexrazoxane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexrazoxane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dexrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-1,2-Bis(3,5-dioxopiperazineinyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXRAZOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/048L81261F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DEXRAZOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dexrazoxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
191-197 °C, 193 °C, 191 - 197 °C | |
| Record name | Dexrazoxane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DEXRAZOXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7319 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dexrazoxane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014524 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dexrazoxane interact with its primary target, topoisomerase II?
A: Dexrazoxane acts as a catalytic inhibitor of topoisomerase II, specifically the α isoform (TOP2A). Unlike anthracyclines, which are topoisomerase II poisons, dexrazoxane does not induce lethal DNA double-strand breaks. [] Instead, it binds to the ATPase region of TOP2A, preventing its catalytic activity. []
Q2: Does dexrazoxane affect the antitumor efficacy of anthracyclines?
A: While dexrazoxane can deplete TOP2A levels, which is the target of anthracyclines, research suggests that it does not negatively impact the antitumor efficacy of doxorubicin. [] This could be attributed to the TOP2A-independent apoptotic effects of both doxorubicin and dexrazoxane, which compensate for the reduced TOP2A-mediated cell killing. []
Q3: What is the molecular formula and weight of dexrazoxane?
A3: The molecular formula of dexrazoxane is C13H16N4O4, and its molecular weight is 292.29 g/mol. [Not explicitly mentioned in the provided abstracts, but information can be derived from the chemical name.]
Q4: Can dexrazoxane infusion solutions be prepared in advance?
A: Research indicates that dexrazoxane infusion solutions prepared in either 5% dextrose or 0.9% sodium chloride, following the manufacturer's guidelines, remain stable for at least 24 hours at a concentration of 1 mg/mL and 8 hours at 3 mg/mL when stored at room temperature. [] This allows for advance preparation of intravenous admixtures, potentially improving pharmacy workflow.
Q5: Does dexrazoxane exhibit any catalytic activity apart from topoisomerase II inhibition?
A: While primarily known for its TOP2A inhibition, dexrazoxane's metabolite, ADR-925, exhibits catalytic activity by scavenging various free radicals, including hydroxyl, superoxide, lipid, DPPH, and ABTS+ radicals. [] This scavenging effect does not necessitate enzymatic hydrolysis, suggesting that dexrazoxane may possess broader antioxidant properties beyond iron chelation. []
A5: [No information was provided on the computational chemistry and modeling of Dexrazoxane.]
A5: [While information on the stability of dexrazoxane infusion solutions was provided, the abstracts lack details on specific formulation strategies to improve stability, solubility, or bioavailability.]
A5: [The provided abstracts do not discuss SHE regulations regarding dexrazoxane.]
Q6: How is dexrazoxane metabolized in the body?
A: Dexrazoxane undergoes rapid metabolism in the liver and kidneys primarily by the enzymes dihydropyrimidine amidohydrolase and dihydroorotase, ultimately forming its active iron-chelating metabolite, ADR-925. [, ]
Q7: What is the time course of dexrazoxane and ADR-925 concentrations in plasma and tissues?
A: Following a single dose of dexrazoxane (60 mg/kg, intraperitoneal) in rabbits, dexrazoxane and ADR-925 were detectable in plasma, myocardium, soleus muscle, liver, and urine samples. [] The specific time course of concentrations and calculated pharmacokinetic parameters were reported, providing valuable insights into the drug's distribution and elimination. []
Q8: Is there evidence that dexrazoxane can protect against anthracycline-induced cardiotoxicity in animal models?
A: Yes, several animal studies have demonstrated the cardioprotective effects of dexrazoxane. For instance, in mice, pretreatment with dexrazoxane effectively reduced daunorubicin-induced tissue lesions after subcutaneous administration, simulating anthracycline extravasation. [] Additionally, dexrazoxane treatment improved heart function and reduced reactive oxygen species formation in a mouse model of cardiomyopathy with caveolin-1 deficiency, which shares similarities with anthracycline-induced cardiotoxicity. []
Q9: What is the clinical evidence supporting the use of dexrazoxane in preventing anthracycline-induced cardiotoxicity in children?
A: Multiple clinical trials have investigated the use of dexrazoxane in pediatric patients receiving anthracyclines. For example, in a study involving children with acute myeloid leukemia, dexrazoxane use was associated with a lower risk of left ventricular systolic dysfunction compared to no dexrazoxane. [] Importantly, dexrazoxane did not negatively affect event-free survival or overall survival. [] Additionally, a long-term follow-up study in young adult survivors of childhood cancer showed that dexrazoxane was associated with better left ventricular function nearly 20 years after anthracycline exposure. []
A9: [The provided abstracts do not offer specific details about resistance mechanisms or cross-resistance patterns related to dexrazoxane.]
Q10: What are the potential long-term effects of dexrazoxane in children?
A: One concern surrounding dexrazoxane use, particularly in children, is the potential risk of secondary malignant neoplasms (SMNs). While some studies reported a statistically borderline increase in SMNs, particularly when dexrazoxane was used with concurrent cancer therapies like etoposide or cranial radiation, [] others found no association between dexrazoxane use and SMN development. [, ] The long-term effects of dexrazoxane continue to be an area of active research.
Q11: Does dexrazoxane affect bone marrow function in patients receiving doxorubicin-based adjuvant therapy?
A: A retrospective cohort study revealed that adding dexrazoxane to doxorubicin in adjuvant therapy patients led to a higher incidence of bone marrow suppression, manifesting as leukopenia, neutropenia, anemia, and thrombocytopenia. [] This heightened myelosuppression was also associated with an increased occurrence of febrile neutropenia and a need for dose reductions. []
A11: [The provided abstracts do not offer details about specific biomarkers or diagnostic tools associated with dexrazoxane treatment.]
Q12: What analytical techniques are commonly used to measure dexrazoxane and its metabolites?
A: Researchers have employed various techniques to study dexrazoxane and its metabolites. High-performance liquid chromatography (HPLC) coupled with ultraviolet detection is a common method used to quantify dexrazoxane concentrations in various matrices, including plasma and infusion solutions. [, , ] Additionally, a postcolumn derivatization reversed-phase HPLC method has been developed to detect and separate dexrazoxane's one-ring open intermediates in blood plasma. []
A12: [The provided research articles do not provide information regarding the environmental impact or degradation of dexrazoxane.]
A12: [Information on the dissolution rate and solubility of dexrazoxane in different media is not discussed in the provided abstracts.]
A12: [While some abstracts mention validated analytical methods, they do not delve into specific validation parameters like accuracy, precision, and specificity.]
A12: [The provided research papers do not provide specific information regarding the quality control and assurance measures for dexrazoxane.]
A12: [No data on the immunogenicity or potential for immunological responses associated with dexrazoxane was found in the provided abstracts.]
A12: [The abstracts do not mention any specific drug-transporter interactions related to dexrazoxane.]
A12: [Information on dexrazoxane's potential to induce or inhibit drug-metabolizing enzymes was not found in the provided abstracts.]
A12: [The provided research papers do not contain information on the biocompatibility or biodegradability of dexrazoxane.]
A12: [The provided research does not offer a comparative analysis of alternatives or substitutes for dexrazoxane.]
A12: [The research abstracts do not provide information on the recycling or waste management of dexrazoxane.]
A12: [The provided abstracts do not discuss specific research infrastructure or resources related to dexrazoxane.]
A: Dexrazoxane, initially investigated for its potential as an antineoplastic agent, garnered attention for its cardioprotective properties against anthracycline-induced damage in the 1970s. [] Extensive preclinical research, particularly by Herman et al., paved the way for clinical trials evaluating dexrazoxane's efficacy in mitigating anthracycline-induced cardiotoxicity. [, ]
A: The research on dexrazoxane exemplifies cross-disciplinary collaboration, involving contributions from pharmacology, oncology, cardiology, and pharmaceutical sciences. The development of analytical techniques for measuring dexrazoxane and its metabolites exemplifies the synergy between chemistry and pharmaceutical sciences. [, , ] Furthermore, the ongoing investigations into dexrazoxane's potential for improving radiotherapy efficacy in brain tumors highlight the intersection of oncology and radiation therapy research. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrole-2,5-dione, 1-[[6-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3-[(3,3-dimethylbutoxy)methyl]-4-methyl-](/img/structure/B1684368.png)
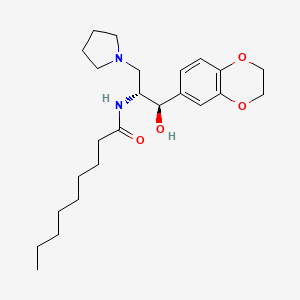

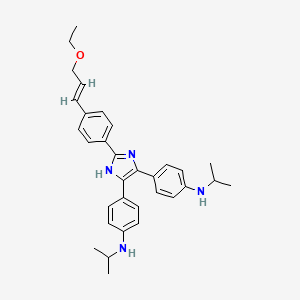
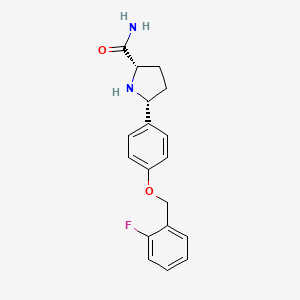



![{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid](/img/structure/B1684383.png)
![4-[4-(2-Adamantylcarbamoyl)-5-Tert-Butyl-Pyrazol-1-Yl]benzoic Acid](/img/structure/B1684384.png)
